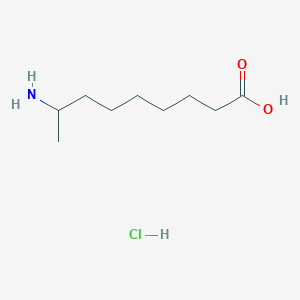

8-Aminononanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

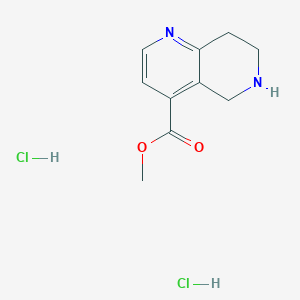

8-Aminononanoic acid hydrochloride is a chemical compound with the CAS Number: 2551118-93-3 . It has a molecular weight of 209.72 .

Molecular Structure Analysis

The Inchi Code for 8-Aminononanoic acid hydrochloride is 1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activities

- A study explored the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives, highlighting their potential as antimicrobial agents.

- Another research focused on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, investigating their effectiveness against gram-positive and gram-negative bacterial strains.

Nanoparticle Synthesis and Applications

- Tyrosine, an amino acid, was demonstrated as an excellent reducing agent for the synthesis of stable silver nanoparticles in water, showing potential for assembling phase-transferred silver nanoparticles at the air-water interface.

Protein Analysis and Quantification

- The amino acid composition analysis of proteins, a crucial technique in medical and food science research, involves hydrolysis followed by chromatographic separation and detection of residues.

Corrosion Inhibition

- Research on the corrosion inhibition properties of newly synthesized diamine derivatives on mild steel in hydrochloric solution provides insights into the protective applications of amino acid derivatives in industrial contexts.

Organic Synthesis and Catalysis

- The synthesis of aminoboronic acids and their applications in bifunctional catalysis highlight the role of amino acid derivatives in facilitating various organic reactions.

These papers, while not directly addressing 8-Aminononanoic acid;hydrochloride, showcase the diverse applications of amino acid derivatives in fields ranging from antimicrobial activity to corrosion inhibition and organic synthesis. The specific applications of 8-Aminononanoic acid;hydrochloride might be inferred based on the broader utility of related compounds in these areas.

- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives.

- Synthesis of aqueous Au core-Ag shell nanoparticles using tyrosine as a pH-dependent reducing agent.

- Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives.

- Hydrolysis and amino acid composition analysis of proteins.

- Adsorption properties and inhibition of mild steel corrosion in hydrochloric solution by some newly synthesized diamine derivatives.

- Synthesis of aminoboronic acids and their applications in bifunctional catalysis.

Propiedades

IUPAC Name |

8-aminononanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDOTUQMPISMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)

![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2-bromophenyl)propan-1-one](/img/structure/B2819365.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2819369.png)

![4-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2819370.png)

![1-benzyl-7-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819374.png)

![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)

![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)